molecular formula C31H28N4O3S B15038371 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide

Cat. No.: B15038371
M. Wt: 536.6 g/mol
InChI Key: LSBRVLNOKPQXIZ-BIZUNTBRSA-N
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Preparation Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then condensed with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to chelate metal ions contributes to its antimicrobial activity by interfering with essential metal-dependent enzymes in microorganisms.

Comparison with Similar Compounds

Similar compounds to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C31H28N4O3S

Molecular Weight

536.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H28N4O3S/c1-37-29-18-25(16-17-28(29)38-21-24-12-6-3-7-13-24)19-32-34-30(36)22-39-31-33-26-14-8-9-15-27(26)35(31)20-23-10-4-2-5-11-23/h2-19H,20-22H2,1H3,(H,34,36)/b32-19+

InChI Key

LSBRVLNOKPQXIZ-BIZUNTBRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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